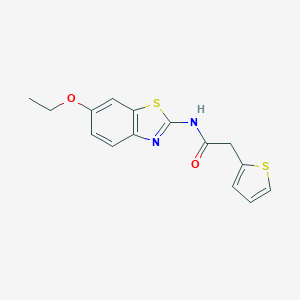

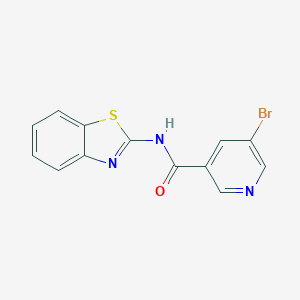

N-(5-(メチルチオ)-1,3,4-チアゾール-2-イル)プロピオンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It’s a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . All the new compounds’ structures were elucidated by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .Molecular Structure Analysis

The acetamido-1,3,4-thiodiazole unit is essentially planar . Inversion dimers linked by pairs of N—H⋯N hydrogen bonds occur, forming R22(8) ring motifs .Chemical Reactions Analysis

1,3,4-Thiadiazoles have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis

Thiadiazoles are able to cross the cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .作用機序

The mechanism of action of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide is not well understood. However, it is believed to work by inhibiting certain enzymes that are involved in the inflammatory and tumor processes.

Biochemical and Physiological Effects:

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to exhibit anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. It has also been shown to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a pesticide.

実験室実験の利点と制限

One of the major advantages of using N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide in lab experiments is its ability to exhibit anti-inflammatory and anti-tumor properties. However, one of the major limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.

将来の方向性

There are several future directions for research on N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide. One of the most promising directions is to further explore its potential applications in the field of medicine. This could involve studying its effects on specific types of cancer or inflammatory diseases. Another direction is to further explore its potential use as a pesticide, with a focus on developing more effective formulations and delivery methods. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies.

合成法

The synthesis of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide can be achieved through various methods. One of the most common methods is the reaction of 5-methylsulfanyl-1,3,4-thiadiazole-2-amine with propionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable reagent such as sodium hydroxide.

科学的研究の応用

抗菌剤

「N-(5-(メチルチオ)-1,3,4-チアゾール-2-イル)プロピオンアミド」を含む1,3,4-チアゾール誘導体は、強力な抗菌剤として合成され、評価されています . これらの化合物は、E. coli、B. mycoides、およびC. albicansに対して試験され、いくつかは有意な抗菌活性があることが示されました .

アニリンのメチル化

シクロメタル化ルテニウム錯体は、アニリンをメタノールで効果的にメチル化し、選択的にN-メチルアニリンを生成するために使用されてきました . このプロセスは、水素オートトランスファー手順として知られており、穏やかな条件下で行われ、反応に「N-(5-(メチルチオ)-1,3,4-チアゾール-2-イル)プロピオンアミド」が関与する可能性があります .

抗炎症活性

「N-(5-(メチルチオ)-1,3,4-チアゾール-2-イル)プロピオンアミド」とは直接関連していませんが、構造的に類似している5-置換4,6-ジクロロ-2-[(N, N-ジメチルアミノ)メチレンアミノ]ピリミジン誘導体は、NO生成を抑制することがわかったと報告されています . これは、「N-(5-(メチルチオ)-1,3,4-チアゾール-2-イル)プロピオンアミド」を含む類似の化合物に潜在的な抗炎症効果があることを示唆しています。

特性

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS2/c1-3-4(10)7-5-8-9-6(11-2)12-5/h3H2,1-2H3,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEETXKMATPTMBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B473295.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B473553.png)

![N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-isobutyramide](/img/structure/B473562.png)

![N-[4-(acetylamino)phenyl]-3-cyclopentylpropanamide](/img/structure/B473608.png)